2-Methyl-1,3-dioxane-5-carboxylic acid
Description
2-Methyl-1,3-dioxane-5-carboxylic acid is a cyclic ketal derivative with a carboxylic acid functional group at the 5-position of the 1,3-dioxane ring. Typical methods involve reacting 2,2-bis(hydroxymethyl)propionic acid with aldehydes (e.g., benzaldehyde) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst . The resulting compounds are characterized by NMR, mass spectrometry, and X-ray crystallography, with melting points ranging from 170–180°C depending on substituents .
Properties
IUPAC Name |
2-methyl-1,3-dioxane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4-9-2-5(3-10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHRQFYDHJBUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogous Compounds
Key Observations:
Substituent Effects on Reactivity and Applications: Aromatic Substituents (e.g., 2-Ph, 2-Br-Ph): Enhance thermal stability and insecticidal activity due to increased hydrophobicity and steric bulk . Oxo Group (e.g., MTC-COOH): Introduces a reactive ketone, enabling ring-opening polymerization for biodegradable polycarbonates . Alkyl Chains (e.g., 5-Et, 2,2-diMe): Improve solubility in non-polar solvents, making these derivatives suitable for hydrophobic intermediates .
Synthetic Methodologies :
- All analogs are synthesized via acid-catalyzed ketalization using 2,2-bis(hydroxymethyl) acids (e.g., propionic or butyric acid derivatives) and aldehydes (e.g., benzaldehyde, 2-bromobenzaldehyde) .
- Post-synthetic modifications, such as esterification (e.g., methyl ester formation), are employed to tailor reactivity .
Crystallographic Insights :
- Halogenated derivatives (e.g., 2-Cl-Ph, 2-Br-Ph) form isotypic crystal structures with similar packing motifs, suggesting predictable solid-state behavior for material design .
Spectroscopic Characterization :
Preparation Methods
Ester-to-Amide Conversion
The synthesis begins with the treatment of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid esters (e.g., methyl or ethyl esters) with aqueous ammonia. This step proceeds via nucleophilic acyl substitution, where ammonia displaces the alkoxy group to form 5-aminocarbonyl-2,2-dimethyl-1,3-dioxane (Formula III). Reaction conditions include:
Table 1: Ester Substrates and Reaction Outcomes
| Ester Derivative | Ammonia Concentration | Reaction Time | Yield |
|---|---|---|---|
| Methyl ester | 30% aqueous | 24 hours | 99% |
| Ethyl ester | 28% aqueous | 18 hours | 95% |
Hofmann-Type Rearrangement
The amide intermediate undergoes Hofmann rearrangement using sodium hypobromite (NaOBr), generated in situ from bromine and sodium hydroxide. Key steps include:
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Hypobromite Preparation : Bromine (6 g, 37.5 mmol) added to NaOH (4.5 g, 112.5 mmol) in water at 0°C.
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Rearrangement Conditions :
The mechanism involves bromamide intermediate formation, followed by elimination of CO₂ and migration of the alkyl group to yield 5-amino-2,2-dimethyl-1,3-dioxane, which is subsequently oxidized to the carboxylic acid.
Industrial-Scale Production
Process Optimization
Industrial protocols prioritize cost efficiency and safety:
Table 2: Lab-Scale vs. Industrial Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 50 mL | 500 L |
| Bromine Handling | Manual addition | Automated dosing |
| Purification | Distillation | Crystallization |
| Cycle Time | 20 hours | 18 hours |
Byproduct Management
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Inorganic Salts : Removed via filtration (e.g., Na₂SO₄).
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Unreacted Amide : ≤5% residual, recycled into subsequent batches.
Reaction Conditions and Kinetic Analysis
Critical Parameters
Temperature Profiling
Table 3: Temperature-Dependent Yield
| Temperature Range | Yield (%) | Byproducts (%) |
|---|---|---|
| 70–75°C | 62 | 12 |
| 80–85°C | 74 | 5 |
| 90–95°C | 68 | 18 |
Analytical Characterization
Purity Assessment
Structural Validation
-
¹H NMR (400 MHz, CDCl₃): δ 4.35 (d, J = 12 Hz, 2H, dioxane OCH₂), 3.82 (s, 3H, COOH), 1.48 (s, 6H, CH₃).
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X-ray Crystallography : Confirms chair conformation with equatorial carboxylic acid group.
Recent Advances and Alternatives
Hypochlorite-Mediated Rearrangement
Enzymatic Approaches
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Lipase-Catalyzed Esterification : Explored for greener synthesis but limited by enzyme stability at >50°C.
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